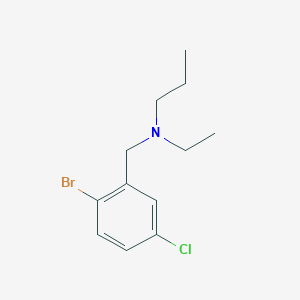

(2-Bromo-5-chloro-benzyl)-ethyl-propyl-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2-Bromo-5-chloro-benzyl)-ethyl-propyl-amine is an organic compound that belongs to the class of substituted benzylamines. This compound features a benzene ring substituted with bromine and chlorine atoms, along with an ethyl-propyl-amine side chain. Such compounds are often of interest in various fields of chemistry and pharmacology due to their potential biological activities and chemical reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-5-chloro-benzyl)-ethyl-propyl-amine typically involves multiple steps:

-

Halogenation of Benzylamine: : The starting material, benzylamine, undergoes halogenation to introduce bromine and chlorine atoms at the 2 and 5 positions of the benzene ring. This can be achieved using bromine (Br2) and chlorine (Cl2) in the presence of a suitable catalyst or under UV light.

-

Alkylation: : The halogenated benzylamine is then subjected to alkylation to introduce the ethyl and propyl groups. This can be done using ethyl bromide (C2H5Br) and propyl bromide (C3H7Br) in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) would be essential to scale up the synthesis efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

-

Substitution Reactions: : The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms. For example, the bromine atom can be replaced by nucleophiles such as hydroxide (OH-) or amine (NH2-) groups.

-

Oxidation and Reduction: : The amine group can be oxidized to form corresponding imines or amides. Reduction reactions can also be performed to modify the side chains or reduce any double bonds present in the structure.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) can be used under mild conditions.

Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

Substitution: Formation of hydroxyl or amino derivatives.

Oxidation: Formation of imines or amides.

Reduction: Formation of reduced side-chain derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (2-Bromo-5-chloro-benzyl)-ethyl-propyl-amine is used as an intermediate in the synthesis of more complex molecules

Biology and Medicine

In biological and medical research, this compound may be investigated for its potential pharmacological properties. Substituted benzylamines are known to exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers may explore its efficacy and mechanism of action in various biological assays.

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique structure allows for the development of novel compounds with specific desired properties.

Wirkmechanismus

The mechanism by which (2-Bromo-5-chloro-benzyl)-ethyl-propyl-amine exerts its effects depends on its interaction with molecular targets. Typically, such compounds may interact with enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. For instance, it may inhibit or activate specific enzymes, alter receptor binding, or interfere with DNA replication and transcription processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (2-Bromo-5-chloro-benzyl)-methyl-amine

- (2-Bromo-5-chloro-benzyl)-ethyl-amine

- (2-Bromo-5-chloro-benzyl)-propyl-amine

Uniqueness

Compared to its analogs, (2-Bromo-5-chloro-benzyl)-ethyl-propyl-amine has a unique combination of substituents that may confer distinct chemical and biological properties. The presence of both ethyl and propyl groups can influence its lipophilicity, reactivity, and interaction with biological targets, potentially making it more effective in certain applications.

Biologische Aktivität

(2-Bromo-5-chloro-benzyl)-ethyl-propyl-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, structure-activity relationships (SAR), and case studies related to this compound, providing a comprehensive overview of its pharmacological properties.

Synthesis

The synthesis of this compound typically involves the bromination and chlorination of benzyl derivatives followed by amination reactions. The synthetic pathway can be summarized as follows:

- Bromination and Chlorination : The starting material, benzyl chloride, undergoes electrophilic substitution to introduce bromine and chlorine at specific positions.

- Amination : The resulting bromo-chloro compound is then reacted with ethyl and propyl amines to yield the target compound.

Antimicrobial Activity

Studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with halogen substitutions have been reported to possess activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.

| Compound | Activity (μg/mL) | Target Organisms |

|---|---|---|

| Compound A | 64 | N. meningitidis |

| Compound B | 16 | H. influenzae |

| Compound C | 32 | E. coli |

These findings suggest that the presence of halogen atoms in the structure enhances the antimicrobial efficacy, possibly due to increased lipophilicity and better membrane penetration.

Antichlamydial Activity

Recent evaluations have indicated that certain analogues of this compound can impair the growth of Chlamydia trachomatis. In vitro studies demonstrated that these compounds significantly reduced the formation of infectious elementary bodies (EBs) without affecting host cell viability .

Structure-Activity Relationships (SAR)

The SAR studies have highlighted that modifications on the benzyl ring significantly influence biological activity. For example, the introduction of electron-withdrawing groups such as bromine and chlorine enhances the compound's potency against microbial targets. The optimal balance between hydrophobicity and hydrogen bond donors/acceptors is crucial for maximizing biological activity.

Study on Anticancer Properties

A study focusing on derivatives similar to this compound reported promising anticancer activities. Compounds were tested against various cancer cell lines, showing significant cytotoxic effects compared to standard chemotherapeutics. For instance, a related compound exhibited an IC50 value of 0.62 μM against cancer cell lines .

Mechanistic Insights

Mechanistic studies indicated that these compounds might exert their effects through multiple pathways, including:

- Inhibition of DNA replication in cancer cells.

- Disruption of bacterial cell wall synthesis.

Further research is required to elucidate the precise mechanisms involved.

Eigenschaften

IUPAC Name |

N-[(2-bromo-5-chlorophenyl)methyl]-N-ethylpropan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrClN/c1-3-7-15(4-2)9-10-8-11(14)5-6-12(10)13/h5-6,8H,3-4,7,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOKZZQGQMORDHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CC)CC1=C(C=CC(=C1)Cl)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.